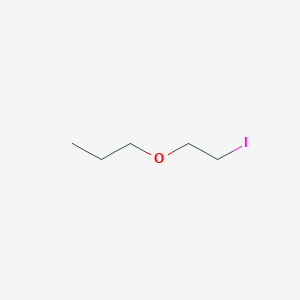

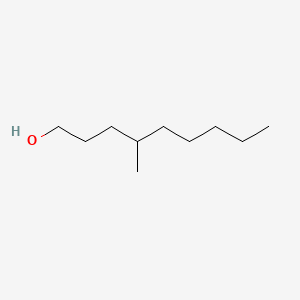

1-Iodo-2-propoxy-ethane

説明

1-Iodo-2-propoxy-ethane , also known as ethyl iodide or iodoethane , is a colorless, flammable chemical compound with the chemical formula C₂H₅I . It is prepared by heating ethanol with iodine and phosphorus. Upon contact with air, especially in the presence of light, it decomposes and may turn yellow or reddish due to dissolved iodine. Ethyl iodide is an excellent ethylating agent and is used as a hydrogen radical promoter .

Synthesis Analysis

Ethyl iodide can be synthesized by the following reaction: [3 , C_2H_5OH + PI_3 \rightarrow 3 , C_2H_5I + H_3PO_3] This process involves using red phosphorus, absolute ethanol, and iodine. The crude product is then purified by distillation .

Molecular Structure Analysis

The molecular formula of 1-Iodo-2-propoxy-ethane is C₂H₅I . It consists of an ethyl group (C₂H₅) attached to an iodine atom (I). The compound has a greenish color due to decomposition .

科学的研究の応用

Measurement Techniques for Hydrocarbons

- Breath Analysis for Biomarkers : The measurement of ethane and pentane in expired air from rats and humans is a non-invasive method to assess in vivo lipid peroxidation, showcasing the application of hydrocarbon analysis in medical research (Knutson, Handelman, & Viteri, 2000).

Gas Separation Technologies

- Ionic Liquid Membranes for Gas Separation : Research on supported ionic liquid membranes (SILMs) demonstrates their superior performance over standard polymers for CO2/N2 and CO2/CH4 separations. This highlights the role of hydrocarbon processing and separation technologies in enhancing gas separation efficiency (Scovazzo, 2009).

Hydrocarbon Explosions and Safety

- Ethane-Air Mixture Explosions : Studies on the explosion characteristics of ethane-air mixtures are crucial for safety in industries using ethane for various applications, including as a refrigerant and as a clean fuel (Mitu, Movileanu, & Giurcan, 2022).

Catalysis and Chemical Reactions

- Selective Hydrogenation of Hydrocarbons : A review of the selective hydrogenation of ethyne and ethene on palladium catalysts indicates the complexity of hydrocarbon reactions and the importance of understanding catalytic mechanisms (Bos & Westerterp, 1993).

Environmental and Analytical Chemistry

- Antioxidant Activity Measurement : The study of antioxidants, including the development of tests to determine antioxidant activity, involves understanding the interactions between various compounds, which can be relevant in the analysis of complex hydrocarbon mixtures (Munteanu & Apetrei, 2021).

特性

IUPAC Name |

1-(2-iodoethoxy)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11IO/c1-2-4-7-5-3-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCSVCWUUUKJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-2-propoxy-ethane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine](/img/structure/B3104601.png)

![7-Oxa-5-azaspiro[3.4]octan-6-one](/img/structure/B3104639.png)

![4-[(2,3-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104682.png)

![4-[(2,5-dichlorophenoxy)methyl]benzoic Acid](/img/structure/B3104691.png)